2-(2-Phenylethoxy)benzamide
Description
2-(2-Phenylethoxy)benzamide is a synthetic benzamide derivative characterized by a phenylethoxy substituent at the 2-position of the benzamide core. Structurally, it consists of a benzamide moiety (C₆H₅CONH₂) with a phenylethoxy group (-OCH₂CH₂C₆H₅) attached to the benzene ring at the ortho position (Figure 1). This substitution pattern distinguishes it from other benzamide derivatives, which often feature substituents on the amide nitrogen or alternative positions on the aromatic ring.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C15H15NO2/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
InChI Key |
NVEVENIZACBDDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of 2-(2-Phenylethoxy)benzamide with structurally or functionally related compounds, supported by data from the evidence:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
Compounds with polar substituents (e.g., methoxy in Rip-D or nitro-thiazole in Nitazoxanide) exhibit varied solubility and bioavailability profiles .
Biological Activities :
- Receptor Modulation : Nemonapride’s Sigma1 receptor antagonism highlights the role of bulky substituents (e.g., benzyl-pyrrolidine) in receptor binding .
- Antiparasitic Action : Nitazoxanide’s nitro-thiazole group is critical for its activity against parasites, a feature absent in this compound .
- Anti-inflammatory Effects : Benzimidazole-linked benzamides demonstrate substituent-dependent efficacy, suggesting that the phenylethoxy group could be optimized for similar applications .
Synthetic Routes :
- This compound may be synthesized via Williamson ether synthesis (introducing phenylethoxy to 2-hydroxybenzamide) followed by amidation, analogous to methods in and .
- Rip-B and Rip-D are synthesized via benzoyl chloride-amine coupling, a common approach for N-substituted benzamides .
Toxicity and Safety: Limited toxicity data exist for this compound. However, analogs like N-(2-Ethylhexyl)benzamide () lack comprehensive toxicity profiles, emphasizing the need for further studies .
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